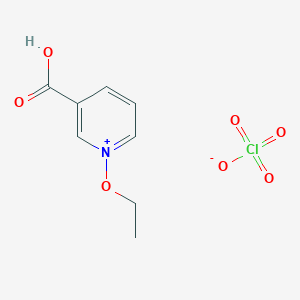
3-Carboxy-1-ethoxypyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy-1-ethoxypyridin-1-ium perchlorate is a chemical compound with the molecular formula C8H10NO3ClO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 3-Carboxy-1-ethoxypyridin-1-ium perchlorate typically involves the reaction of 3-carboxypyridine with ethyl iodide in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include refluxing the mixture to ensure complete reaction and purification steps such as recrystallization to obtain the pure compound .
Chemical Reactions Analysis
3-Carboxy-1-ethoxypyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
3-Carboxy-1-ethoxypyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-Carboxy-1-ethoxypyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Carboxy-1-ethoxypyridin-1-ium perchlorate can be compared with other similar compounds such as:
3-Carboxy-1-methoxypyridin-1-ium perchlorate: This compound has a methoxy group instead of an ethoxy group, leading to differences in chemical reactivity and applications.
3-Carboxypyridine: The parent compound without the ethoxy group, which has different chemical properties and uses.
Pyridine derivatives: Various other derivatives of pyridine with different substituents, each having unique properties and applications .
Properties
CAS No. |
90155-33-2 |
|---|---|
Molecular Formula |
C8H10ClNO7 |
Molecular Weight |
267.62 g/mol |
IUPAC Name |
1-ethoxypyridin-1-ium-3-carboxylic acid;perchlorate |
InChI |
InChI=1S/C8H9NO3.ClHO4/c1-2-12-9-5-3-4-7(6-9)8(10)11;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5) |
InChI Key |
IHFLDBPPIUSZMR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[N+]1=CC=CC(=C1)C(=O)O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)
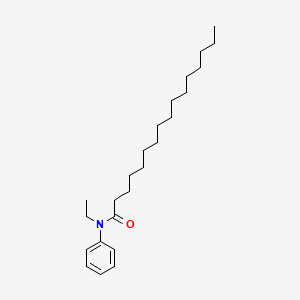

![3-[(E)-N-anilino-C-(2-methoxyphenyl)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14373494.png)

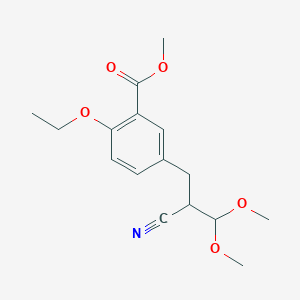
![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)

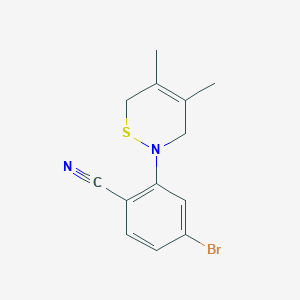
![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)

![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)
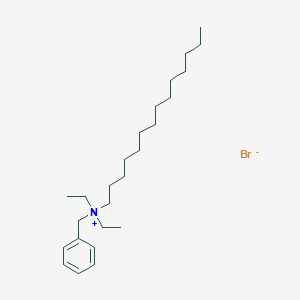
![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
